molecular formula C25H20N2O3 B2736815 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-32-5

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2736815
CAS No.: 892420-32-5
M. Wt: 396.446
InChI Key: AINRGHMWJSJKNF-UHFFFAOYSA-N
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Description

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N2O3 and its molecular weight is 396.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves electrochemical oxidation processes in the presence of specific nucleophiles, showcasing an innovative approach to obtaining these compounds. The electrochemical synthesis method is highlighted for its efficiency, yielding products in good purity and quantity (Nematollahi & Goodarzi, 2002).
  • Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. This research underlines the potential pharmaceutical applications of these derivatives, especially in the context of inflammation and pain management (Abu‐Hashem et al., 2020).

Biological Activity

  • The exploration of the biological activities of these compounds is of significant interest. For instance, derivatives such as "6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione" have been investigated for their anti-HIV activities, showcasing the potential of these compounds in antiviral therapies (Tang et al., 2015).
  • Another study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and tested them for urease inhibition, which is crucial in the development of treatments for diseases caused by bacteria that utilize urease for pathogenesis. Some compounds demonstrated significant activity, highlighting the therapeutic potential of pyrimidine derivatives in this area (Rauf et al., 2010).

Structural and Computational Exploration

  • Research on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives emphasizes the combination of synthesis, structural and spectral analysis, and computational methods to elucidate the electronic structures of these compounds. Such studies are crucial for understanding the properties and reactivity of these molecules, which can inform their potential applications in various fields (Ashraf et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with 2-aminobenzophenone to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one. This intermediate is then reacted with benzylamine to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one, which is subsequently cyclized with urea to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one.", "Step 2: Reaction of 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one with benzylamine in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one.", "Step 3: Cyclization of 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one with urea in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

892420-32-5

Molecular Formula

C25H20N2O3

Molecular Weight

396.446

IUPAC Name

3-benzyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O3/c1-17-8-7-11-19(14-17)16-26-22-20-12-5-6-13-21(20)30-23(22)24(28)27(25(26)29)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3

InChI Key

AINRGHMWJSJKNF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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